molecular formula C10H14N2O2 B7978008 3-Amino-2-propoxybenzamide

3-Amino-2-propoxybenzamide

Cat. No.: B7978008
M. Wt: 194.23 g/mol
InChI Key: MJZUQRDLLOIUDN-UHFFFAOYSA-N
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Description

3-Amino-2-propoxybenzamide is a benzamide derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 2-position and an amino group (-NH₂) at the 3-position of the benzene ring. The propoxy group contributes to increased lipophilicity compared to smaller alkoxy substituents (e.g., methoxy), which may influence solubility, metabolic stability, and binding interactions. The amino group at the 3-position could enable hydrogen bonding or serve as a site for further functionalization.

Properties

IUPAC Name

3-amino-2-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5H,2,6,11H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZUQRDLLOIUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-propoxybenzamide typically involves the following steps:

    Nitration: The starting material, 2-propoxybenzoic acid, undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amidation: The resulting 3-amino-2-propoxybenzoic acid is then converted to 3-Amino-2-propoxybenzamide through an amidation reaction with ammonia or an amine derivative.

Industrial Production Methods

In industrial settings, the production of 3-Amino-2-propoxybenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

3-Amino-2-propoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, applications, and properties of 3-Amino-2-propoxybenzamide and related benzamide derivatives:

Compound Name Substituents Molecular Formula Applications Key Properties
3-Amino-2-propoxybenzamide 3-NH₂, 2-OCH₂CH₂CH₃ C₁₀H₁₄N₂O₂ Research applications (inferred) High lipophilicity (inferred)
2-Aminobenzamides 2-NH₂, variable R groups Varies Glycan analysis tools HPLC-based glycan analysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N,O-bidentate group C₁₂H₁₇NO₂ Metal-catalyzed C–H activation Stabilizes transition metals
3-oxo-2-Phenylbutanamide 3-oxo, 2-Ph C₁₀H₁₁NO₂ Amphetamine precursor ≥95% purity, stable at -20°C
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide 3-NH₂, 4-OCH₃, 3-Cl-2-Me C₁₅H₁₅ClN₂O₂ Pharmaceutical intermediate Enhanced electron withdrawal

Key Findings

However, 2-aminobenzamides are well-documented in glycan analysis due to their optimized reactivity in HPLC-based systems . Alkoxy Groups: The 2-propoxy group in the target compound increases lipophilicity compared to smaller substituents like methoxy (e.g., 4-methoxy in ). This could enhance membrane permeability but reduce aqueous solubility.

Functional Group Impact: N,O-Bidentate Directing Groups: The compound in contains an N,O-bidentate ligand, enabling metal-catalyzed C–H functionalization. In contrast, 3-Amino-2-propoxybenzamide lacks such directing groups, limiting its utility in catalysis .

Stability and Applications: 3-oxo-2-Phenylbutanamide () demonstrates high purity (≥95%) and long-term stability, critical for forensic and synthetic applications . Similar data for 3-Amino-2-propoxybenzamide is lacking but could be inferred based on structural robustness.

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